7-Fluoro-4-(thian-4-yloxy)quinazoline
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Overview
Description
7-Fluoro-4-(thian-4-yloxy)quinazoline is a fascinating compound that belongs to the quinazoline derivatives family. This compound, in particular, has unique properties that make it valuable for scientific research and drug discovery.
Mechanism of Action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, are known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to impact a wide range of biochemical pathways . These can include pathways related to inflammation, pain sensation, and various diseases
Result of Action
Quinazoline derivatives are known to have a wide range of effects, including anti-inflammatory, analgesic, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities
Preparation Methods
The synthesis of 7-Fluoro-4-(thian-4-yloxy)quinazoline involves several synthetic routes and reaction conditions. Common methods for synthesizing quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are chosen based on the desired yield, reaction time, and specific functional groups required in the final product.
For industrial production, the synthesis of quinazoline derivatives often involves large-scale reactions using metal-catalyzed processes and phase-transfer catalysis to ensure high yield and purity . The specific conditions for synthesizing this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
7-Fluoro-4-(thian-4-yloxy)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized using hydrogen peroxide to introduce additional functional groups.
Reduction: Sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophiles such as amines or thiols can be used to substitute specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl groups, while substitution reactions can result in the formation of new derivatives with different biological activities .
Scientific Research Applications
7-Fluoro-4-(thian-4-yloxy)quinazoline has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has shown promise in antiviral and antibacterial research, making it a valuable compound for developing new therapeutic agents .
In biology, this compound is used to study cellular pathways and molecular interactions. Its unique structure allows researchers to investigate its effects on various biological processes, including signal transduction and gene expression . In the industry, this compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
7-Fluoro-4-(thian-4-yloxy)quinazoline is unique compared to other quinazoline derivatives due to its specific functional groups and molecular structure. Similar compounds include other quinazoline derivatives with different substituents, such as 4-anilinoquinazolines and 6,7-dimethoxyquinazolines .
4-Anilinoquinazolines: These compounds are known for their anticancer properties and are used as tyrosine kinase inhibitors.
6,7-Dimethoxyquinazolines: These derivatives have shown promise in antiviral and antibacterial research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
7-fluoro-4-(thian-4-yloxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXIUZVZRPNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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